BenchChemオンラインストアへようこそ!

Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Stability Storage Logistics

Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (CAS 946741-43-1) is a para-substituted phenoxy-benzoate ester with molecular formula C₁₅H₁₂F₃NO₃ and molecular weight 311.26 g/mol. This compound is characterized by a unique regiospecific architecture: a 4-amino-3-(trifluoromethyl)phenoxy moiety linked to a benzoate ester core orthogonally through the para position.

Molecular Formula C15H12F3NO3
Molecular Weight 311.25 g/mol
CAS No. 946741-43-1
Cat. No. B1329160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate
CAS946741-43-1
Molecular FormulaC15H12F3NO3
Molecular Weight311.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C15H12F3NO3/c1-21-14(20)9-2-4-10(5-3-9)22-11-6-7-13(19)12(8-11)15(16,17)18/h2-8H,19H2,1H3
InChIKeyUAIOFVNSAQFIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (CAS 946741-43-1): Key Procurement & Differentiation Metric


Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (CAS 946741-43-1) is a para-substituted phenoxy-benzoate ester with molecular formula C₁₅H₁₂F₃NO₃ and molecular weight 311.26 g/mol . This compound is characterized by a unique regiospecific architecture: a 4-amino-3-(trifluoromethyl)phenoxy moiety linked to a benzoate ester core orthogonally through the para position [1]. In contrast to its regioisomeric counterpart, methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (CAS 946741-32-8), this para-isomer exhibits distinct physical properties, including a higher predicted density (~1.3 g/cm³), a boiling point of 391.6°C, and a calculated LogP of 3.48-3.87 . It is supplied as a white crystalline powder with a certified purity of ≥98% (HPLC) and has shown preliminary selective cytotoxicity against HeLa and MCF-7 cancer cell lines .

Why Generic Substitution of Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate Fails


Direct substitution of Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate with its regioisomeric analog (CAS 946741-32-8) or generic derivatives is not scientifically valid due to the critical role of the para-benzoate configuration in dictating both pharmacokinetic and pharmacodynamic properties. SAR studies on phenoxy-benzoates demonstrate that the meta-carboxylic acid/ester group confers selectivity for AKR1C3 over AKR1C2, while the para-isomer exhibits different metabolic susceptibility and target engagement profiles [1]. The trifluoromethyl group at the 3-position of the phenoxy ring dramatically influences the electron density of the amino group, altering its pKa and hydrogen-bonding capability, which directly impacts target binding affinity [2]. Preliminary cytotoxicity data suggests that the para-ester derivative exhibits increased potency against breast cancer cells (MCF-7) compared to the meta-ester form, which is primarily explored for herbicidal applications .

Quantitative Differentiation Evidence for Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate


Regiospecific Storage Stability & Handling Advantage of the Para-Ester

Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate demonstrates a critical handling advantage over its meta-regioisomer, requiring storage at only 2–8°C in a sealed dry environment . In contrast, the meta-isomer (CAS 946741-32-8) and other similar aromatic amines typically require -20°C long-term storage to prevent degradation, adding logistical burdens . This stability difference allows for room-temperature shipping and reduces cold-chain dependency, directly lowering procurement costs for industrial and academic labs.

Stability Storage Logistics Regioisomer

Differential Physicochemical Properties for Formulation Development

The para-substituted benzoate exhibits a calculated LogP of 3.87, positioning it within a higher lipophilicity range compared to the meta-regioisomer . This 0.4-log unit difference translates to a ~2.5-fold change in partition coefficient, likely to result in superior membrane permeability and an enhanced Passive Permeability Index relevant for CNS or intracellular target engagement . Additionally, computational models predict a Topological Polar Surface Area (TPSA) of 61.55 Ų, which aligns with the well-established Veber rules for oral bioavailability (<140 Ų) .

LogP Physicochemical Formulation Lipophilicity

Quantitative Cytotoxicity Profile Against Cancer Cell Line Panel

Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate demonstrates selective cytotoxicity against a panel of human cancer cell lines, with the most potent activity observed in HeLa (cervical cancer) cells . The activity on MCF-7 breast cancer cells (IC50: ~15 µM) positions it as a potentially superior scaffold for developing anti-breast cancer agents compared to related phenoxy-benzoates used as herbicides . In comparison, the analogous carboxylic acid derivative (free acid form) exhibits dramatically reduced activity, with IC50 values typically above 100 µM, indicating a critical role for the methyl ester functionality [1].

Cytotoxicity Cancer IC50 MCF-7

Optimal Application Scenarios for Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate Based on Evidence


Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Due to its orthogonally protected amino and ester groups and regiospecificity, this compound serves as an ideal building block for rapidly generating focused libraries of 4-phenoxy-benzamide kinase inhibitors. SAR exploration of the para-ester configuration has been demonstrated in EGFR inhibitor hit discovery programs [1]. The moderate LogP (~3.9) and TPSA (61.55 Ų) make it particularly suited for CNS-penetrant kinase inhibitors [1].

Preclinical Oncology Profiling of Breast and Cervical Cancer Cell Lines

With established cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines , this compound is a valuable positive control or starting point for phenotypic screening programs targeting hormone-responsive and aggressive cancers. Its superior stability at 2-8°C facilitates high-throughput screening workflows .

AKR1C3-Targeted Probe Development for Castrate-Resistant Prostate Cancer

Guided by the X-ray co-crystal structure of related N-phenyl-aminobenzoates bound to AKR1C3 [2], the para-ester derivative of this compound could be functionalized to produce potent and isoform-selective chemical probes. The 3-phenoxybenzoic acid core, as demonstrated by 3-phenoxybenzoic acid (IC50 = 0.68 µM), is a validated pharmacophore [2].

Quote Request

Request a Quote for Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.